Pirotinib is classified as an antineoplastic agent and falls under the category of targeted therapy. It is designed to inhibit the signaling pathways that promote tumor growth and survival in cancer cells. The compound was developed by Jiangsu Hengrui Medicine Co., Ltd., and its chemical structure is based on a quinazoline core, which is common among many tyrosine kinase inhibitors.
The synthesis of Pirotinib involves several key steps, typically starting from readily available chemical precursors. The synthetic route includes:
The synthesis process requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
Pirotinib's molecular formula is , and it has a molecular weight of 375.45 g/mol. The compound features a quinazoline ring system with various substituents that confer its inhibitory activity against HER2 and EGFR.
Pirotinib undergoes several chemical reactions that are crucial for its activity:
Pirotinib exerts its anticancer effects through the inhibition of HER2 and EGFR signaling pathways:
Pirotinib exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate dosage forms and routes of administration.
Pirotinib's primary application lies within oncology, particularly in treating:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: